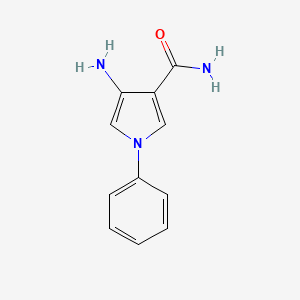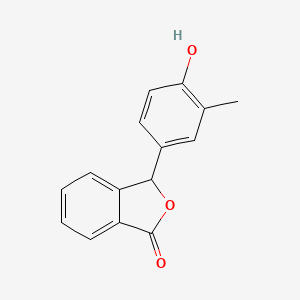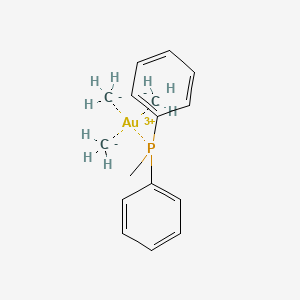![molecular formula C11H15N5S B12887217 N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine CAS No. 88317-52-6](/img/structure/B12887217.png)
N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine is a complex organic compound that features a triazole ring, a pyridine ring, and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Attachment of the Thioether Linkage: The thioether linkage is formed by reacting a suitable thiol with an alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications:
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. The triazole and pyridine rings can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Materials Science: The compound’s electronic properties can influence its behavior in materials, such as its conductivity or light absorption characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-2-(pyridin-4-yl)ethanamine
- N,N-Dimethyl-2-(1H-1,2,4-triazol-3-yl)ethanamine
- 2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine
Uniqueness
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine is unique due to the combination of its structural features:
- Triazole and Pyridine Rings : These provide a versatile platform for interactions with various biological targets.
- Thioether Linkage : This adds to the compound’s chemical stability and reactivity.
- Dimethylamino Group : Enhances its solubility and potential for forming hydrogen bonds.
This combination of features makes it a valuable compound for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
88317-52-6 |
|---|---|
Formule moléculaire |
C11H15N5S |
Poids moléculaire |
249.34 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C11H15N5S/c1-16(2)7-8-17-11-13-10(14-15-11)9-3-5-12-6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14,15) |
Clé InChI |
ANVAZLMHXDUVMV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCSC1=NNC(=N1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)



![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)



![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)


